Dimethylphenylphosphine
Overview
Description
Dimethylphenylphosphine is an organophosphorus compound with the chemical formula C₈H₁₁P . It consists of a phosphorus atom bonded to a phenyl group and two methyl groups, making it the simplest aromatic alkylphosphine. This compound is a colorless, air-sensitive liquid that is insoluble in water .
Mechanism of Action
Target of Action
Dimethylphenylphosphine is an organophosphorus compound . It is often employed as ligands in metal phosphine complexes . The primary targets of this compound are these metal centers in various biochemical reactions .
Mode of Action
This compound interacts with its targets by attaching to chiral metal centers . When attached to these centers, the P-methyl groups become diastereotopic, appearing as separate doublets in the 1H NMR spectrum . This interaction leads to changes in the properties of the metal centers, influencing the outcomes of the biochemical reactions they are involved in .
Biochemical Pathways
It’s known that organophosphorus compounds like this compound can alter metabolic processes , potentially influencing the onset of metabolic diseases .
Pharmacokinetics
It’s known that this compound is a colorless air-sensitive liquid and is insoluble in water . These properties may influence its bioavailability.
Result of Action
As a ligand in metal phosphine complexes , it can influence the properties and behaviors of these complexes, thereby affecting the biochemical reactions they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of organophosphorus compounds . Furthermore, the compound’s air sensitivity suggests that its stability and efficacy could be affected by exposure to air.
Biochemical Analysis
Biochemical Properties
Dimethylphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which are crucial in catalysis and enzymatic reactions. The nature of these interactions often involves the donation of electron density from the phosphorus atom to the metal center, stabilizing the complex and facilitating biochemical transformations .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with metal ions can affect the redox state of cells, influencing oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions allows it to modulate enzymatic activity, which can lead to changes in gene expression and cellular function . Additionally, this compound can influence the transcriptional regulation of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity and metabolic flux over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with metal ions can affect the activity of enzymes involved in oxidative phosphorylation and glycolysis . These interactions can lead to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also influences its distribution, as these complexes can be transported to different cellular sites.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with mitochondrial enzymes can affect energy production and metabolic regulation.
Preparation Methods
Dimethylphenylphosphine is typically synthesized through the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows: [ \text{(C₆H₅)Cl₂P + 2CH₃MgBr → (C₆H₅)(CH₃)₂P + 2MgBrCl} ] The resulting phosphine is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
Dimethylphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is used as a ligand in various coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions for these reactions include the use of transition metal catalysts and organic solvents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Dimethylphenylphosphine is widely used in scientific research due to its role as a ligand in transition metal complexes. These complexes are often employed in:
Catalysis: It is used in catalytic processes for organic synthesis.
Material Science: It is involved in the preparation of advanced materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in studies related to enzyme mimetics and other biological processes
Comparison with Similar Compounds
Dimethylphenylphosphine is often compared with other phosphine ligands such as:
- Trimethylphosphine (C₃H₉P)
- Triphenylphosphine (C₁₈H₁₅P)
- Methyldiphenylphosphine (C₁₃H₁₃P)
In terms of basicity, this compound is intermediate between trialkylphosphines and triphenylphosphine. It has a unique balance of steric and electronic properties, making it a versatile ligand in various catalytic applications .
Properties
IUPAC Name |
dimethyl(phenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCQPSFPAKVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217481 | |
Record name | Dimethylphenylphosphine | |
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Molecular Weight |
138.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylphenylphosphine | |
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Vapor Pressure |
0.76 [mmHg] | |
Record name | Dimethylphenylphosphine | |
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CAS No. |
672-66-2 | |
Record name | Dimethylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylphenylphosphine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672662 | |
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Record name | 672-66-2 | |
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Record name | Dimethylphenylphosphine | |
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Record name | Dimethylphenylphosphine | |
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Record name | DIMETHYLPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3F6WQG46D | |
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Retrosynthesis Analysis
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